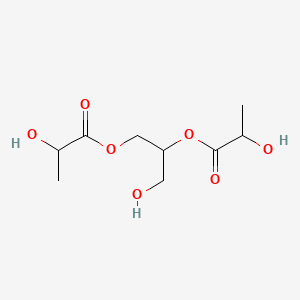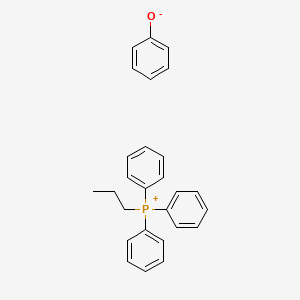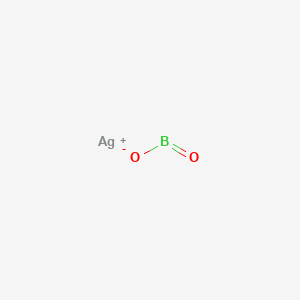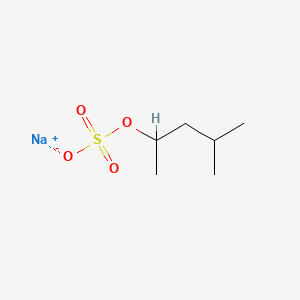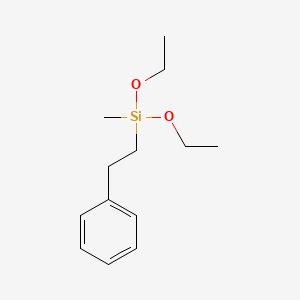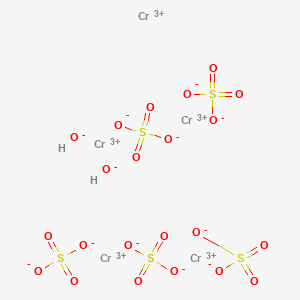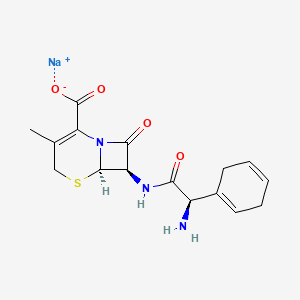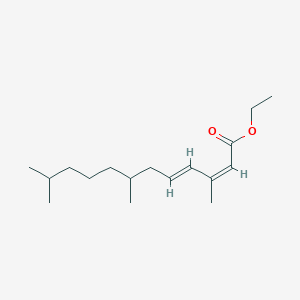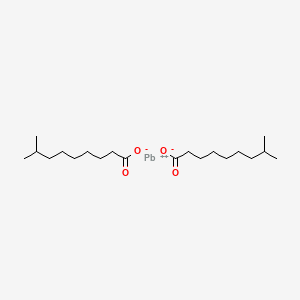
Sodium isobutyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isobutyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature where the esterification process can occur efficiently. Common catalysts used in this process include sulfuric acid, sulfonated graphene, or iron (III) chloride. The reaction produces water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: Sodium isobutyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isobutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the isobutyl group.
Scientific Research Applications
Sodium isobutyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its toxicity and metabolic pathways.
Industry: Utilized in the manufacturing of various consumer products, including plastics, adhesives, and coatings
Mechanism of Action
The mechanism of action of sodium isobutyl phthalate involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. This compound can bind to nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal functions. This can lead to various health effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Sodium isobutyl phthalate is similar to other phthalates such as:
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisononyl phthalate (DINP)
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. It has a lower density and freezing point compared to some other phthalates, making it suitable for specific industrial applications .
Properties
CAS No. |
93762-14-2 |
|---|---|
Molecular Formula |
C12H13NaO4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
sodium;2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4.Na/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
REWQYEQHPFDJHO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


